

spectroscopic data (NMR, IR, MS) of (4-Fluorobutyl)ZINC bromide

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Compound of Interest

Compound Name: (4-Fluorobutyl)ZINC bromide

Cat. No.: B15394010

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An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of (4-Fluorobutyl)zinc Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted spectroscopic characteristics and a representative synthetic protocol for **(4-Fluorobutyl)zinc bromide**, an organozinc reagent of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted data based on the analysis of analogous compounds and general principles of spectroscopy and organometallic chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(4-Fluorobutyl)zinc bromide**. These predictions are derived from known spectral data of similar alkylzinc halides and organofluorine compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: THF-d8

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
F-CH ₂ -	4.4 - 4.6	Triplet of Triplets (tt)	$^4J_{HF} \approx 47$ Hz, $^3J_{HH} \approx 6.5$ Hz
-CH ₂ -CH ₂ -F	1.8 - 2.0	Multiplet	-
Zn-CH ₂ -CH ₂ -	1.5 - 1.7	Multiplet	-
Zn-CH ₂ -	0.5 - 0.8	Triplet (t)	$^3J_{HH} \approx 7.0$ Hz

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Solvent: THF-d8

Carbon	Chemical Shift (δ , ppm) (Predicted)	Coupling to Fluorine (Predicted)
F-CH ₂ -	83 - 85	$^1J_{CF} \approx 165$ Hz
-CH ₂ -CH ₂ -F	29 - 31	$^2J_{CF} \approx 20$ Hz
Zn-CH ₂ -CH ₂ -	25 - 27	$^3J_{CF} \approx 5$ Hz
Zn-CH ₂ -	10 - 15	-

Table 3: Predicted ^{19}F NMR Spectroscopic DataSolvent: THF-d8, Reference: CFCl₃ (0 ppm)

Fluorine	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)
F-CH ₂ -	-218 to -222	Triplet of Triplets (tt)	$^2J_{FH} \approx 47$ Hz, $^3J_{FH} \approx 25$ Hz

Table 4: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹) (Predicted)	Intensity
C-H stretch (alkyl)	2850 - 2960	Strong
C-F stretch	1000 - 1100	Strong
C-Zn stretch	~500 - 600	Medium

Table 5: Predicted Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to observe the intact organometallic species, though fragmentation is expected.

Ion	m/z (Predicted)	Notes
[C ₄ H ₈ FZnBr + H] ⁺	221.9	Based on most abundant isotopes (¹² C, ¹ H, ¹⁹ F, ⁶⁴ Zn, ⁷⁹ Br). Isotopic pattern for Zn and Br will be characteristic.
[C ₄ H ₈ FZn] ⁺	142.0	Loss of Bromine
[C ₄ H ₈ F] ⁺	75.1	Butyl fluoride fragment

Experimental Protocol: Synthesis of (4-Fluorobutyl)zinc Bromide

This protocol is a representative procedure for the synthesis of alkylzinc bromides via the direct insertion of zinc metal into an alkyl bromide.^{[1][2]} Appropriate safety precautions, including working under an inert atmosphere, are crucial for handling organometallic reagents.

Materials:

- Zinc dust (<10 micron, activated)
- 1-Bromo-4-fluorobutane

- Iodine (I₂)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- **Zinc Activation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). The flask is evacuated and backfilled with argon three times. A few crystals of iodine are added to the zinc dust under a positive flow of argon. The mixture is gently heated with a heat gun until the purple color of the iodine vapor disappears, indicating the activation of the zinc surface.
- **Reagent Preparation:** Anhydrous THF is added to the activated zinc dust via a cannula. A solution of 1-bromo-4-fluorobutane (1.0 equivalent) in anhydrous THF is prepared in a separate flame-dried flask.
- **Formation of the Organozinc Reagent:** A small portion of the 1-bromo-4-fluorobutane solution is added to the stirred zinc suspension. The reaction is initiated, which may be indicated by a gentle exotherm. Once the reaction has started, the remaining 1-bromo-4-fluorobutane solution is added dropwise at a rate that maintains a gentle reflux.
- **Reaction Completion and Characterization:** After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours to ensure full conversion. The resulting greyish solution of **(4-Fluorobutyl)zinc bromide** is then ready for use. The concentration of the organozinc reagent can be determined by titration with a standardized solution of iodine.[3]

Visualizations

Diagram 1: Experimental Workflow for Synthesis and Characterization

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// Edges start -> activate_zn; start -> prepare_bromide; activate_zn -> reaction;  
prepare_bromide -> reaction; reaction -> titration; reaction -> characterization; titration -> end;  
characterization -> end; }
```

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- 3. BJOC - Multicomponent synthesis of α -branched amines using organozinc reagents generated from alkyl bromides [[beilstein-journals.org](https://www.beilstein-journals.org)]
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